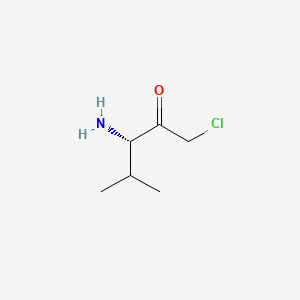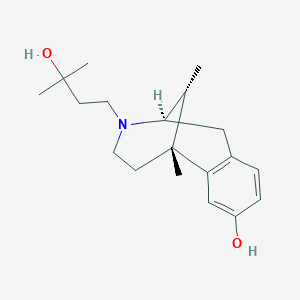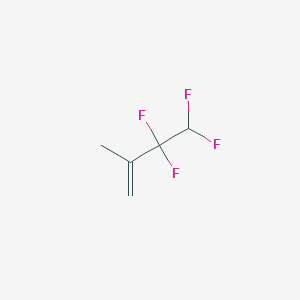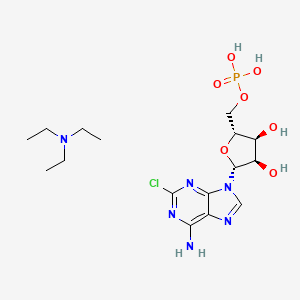
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane is a halogenated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its reactivity and stability. It is used in various industrial and scientific applications due to its distinct chemical behavior.
Preparation Methods
The synthesis of 1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane involves several steps, typically starting with the chlorination and fluorination of precursor compounds. One common method involves the reaction of trichloroethylene with hydrogen fluoride in the presence of a catalyst, followed by further chlorination to introduce the dichloromethyl group. Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated or fluorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents used in these reactions include hydrogen fluoride, chlorine gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other halogenated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane can be compared with other halogenated compounds such as:
1,1,1-Trichloroethane: Known for its use as a solvent, it has a simpler structure and different reactivity compared to this compound.
DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): A well-known insecticide, DDT has a more complex structure and different environmental and biological impacts.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
6968-15-6 |
|---|---|
Molecular Formula |
C4H2Cl5F3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1,1,1-trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane |
InChI |
InChI=1S/C4H2Cl5F3/c5-2(6)1(3(7,8)9)4(10,11)12/h1-2H |
InChI Key |
IQLJGAZAAZMRDB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)Cl)(C(F)(F)F)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


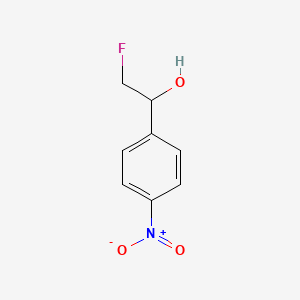
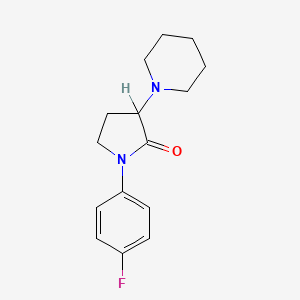
![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
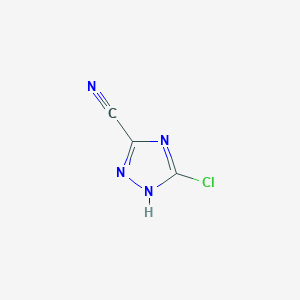

![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
![[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)
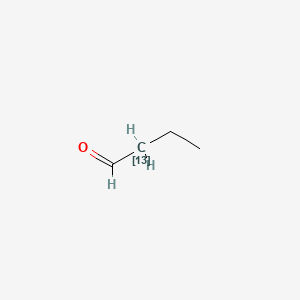
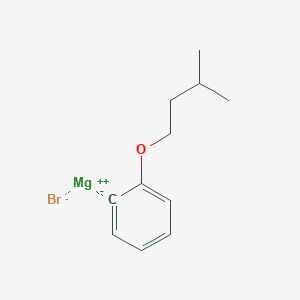
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)
